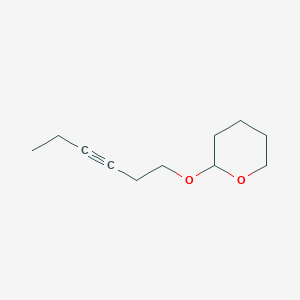
2-(3-Hexynyloxy)tetrahydro-2H-pyran
Description
2-(3-Hexynyloxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 3-hexynyloxy group. The THP ring serves as a protective group for alcohols in organic synthesis, while the alkynyloxy chain introduces reactivity for further functionalization, such as click chemistry or cross-coupling reactions. This compound is listed in commercial catalogs (e.g., CymitQuimica: TR-H325560, 5g priced at €1,136.00) . Its synthesis typically involves reacting 3-hexyn-1-ol with dihydropyran (DHP) under acidic conditions, a method generalized for alkynyloxy-THP derivatives .
Properties
CAS No. |
70482-82-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hex-3-ynoxyoxane |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3 |
InChI Key |
ABCDROODWUDVQG-UHFFFAOYSA-N |
SMILES |
CCC#CCCOC1CCCCO1 |
Canonical SMILES |
CCC#CCCOC1CCCCO1 |
Synonyms |
2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexynyloxy)tetrahydro-2H-pyran typically involves the reaction of hex-3-yn-1-ol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hex-3-yn-1-ol attacks the oxirane ring, leading to the formation of the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hexynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the hex-3-yn-1-yl group to a double or single bond.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various ether derivatives with different substituents.
Scientific Research Applications
2-(3-Hexynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hexynyloxy)tetrahydro-2H-pyran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triple bond in the hex-3-yn-1-yl group can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs with Alkynyloxy Substituents
Compounds with varying alkynyl chain lengths or positions are synthesized using analogous methods. Key examples include:
Key Observations :
- Yield : The general synthesis method for alkynyloxy-THP derivatives achieves high yields (95–99%) , though yields for longer chains (e.g., 9-decynyl) may vary slightly .
- Reactivity : Longer alkynyl chains (e.g., pentacosynyl in 2-[(5-Pentacosynyl)oxy]-THP) enhance hydrophobicity, impacting solubility in organic solvents .
- Applications : Shorter chains (e.g., 4-pentynyl) are preferred in pharmaceutical intermediates due to easier deprotection and functionalization , while conjugated diynes are used in antitumor research .
Analogs with Non-Alkynyl Substituents
Halogenated Derivatives
2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS 33821-94-2):
2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6):
Aromatic and Allyl Derivatives
- Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9): Properties: Aromatic substituent increases electronic stability. Applications: Intermediate in materials science and agrochemicals .
2-Allyl-5-(benzyloxy)tetrahydro-2H-pyran :
Pharmaceutical Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


